

Spectroscopic Profile of 1,6-Dioxaspiro[4.4]nonane: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dioxaspiro[4.4]nonane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Dioxaspiro[4.4]nonane**. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its structure, supplemented with data from closely related compounds for illustrative purposes. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.

Chemical Structure and Properties

- IUPAC Name: **1,6-Dioxaspiro[4.4]nonane**
- Molecular Formula: $C_7H_{12}O_2$ [\[1\]](#)
- Molecular Weight: 128.17 g/mol [\[1\]](#)
- CAS Number: 176-25-0 [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected and observed (where available) spectroscopic data for **1,6-Dioxaspiro[4.4]nonane** and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally obtained high-resolution NMR data for **1,6-Dioxaspiro[4.4]nonane** is not readily available in the public domain. The following are predicted values based on the chemical structure.

¹ H NMR		¹³ C NMR	
Chemical Shift (δ) ppm	Multiplicity & Integration	Chemical Shift (δ) ppm	Carbon Type
~ 3.8 - 4.0	Multiplet, 4H (CH ₂ -O)	~ 110 - 120	Spiroketal (C)
~ 1.8 - 2.0	Multiplet, 8H (CH ₂)	~ 60 - 70	-CH ₂ -O
~ 25 - 35	-CH ₂ -		

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data is based on the expected vibrational modes for a spiroketal.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 2950 - 2850	Strong	C-H (sp ³) stretch
~ 1150 - 1050	Strong	C-O-C (ether) stretch
~ 1470 - 1430	Medium	-CH ₂ - scissoring

Table 3: Mass Spectrometry (MS) Data

Note: The fragmentation pattern is predicted based on the structure of **1,6-Dioxaspiro[4.4]nonane**.

m/z	Relative Intensity	Proposed Fragment
128	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - C ₂ H ₅ O] ⁺
71	High	[M - C ₃ H ₅ O ₂] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,6-Dioxaspiro[4.4]nonane** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ^{13}C isotope, with a longer relaxation delay of 2-5 seconds. The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

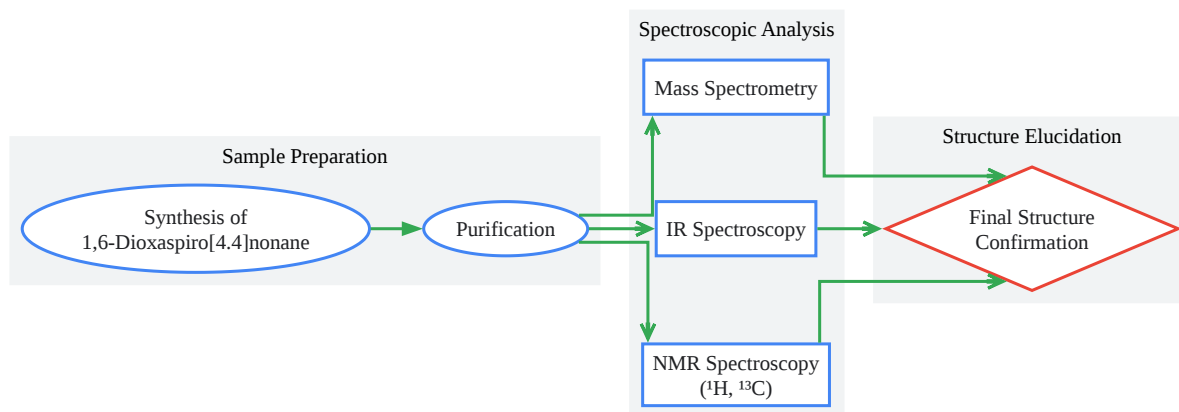
Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of **1,6-Dioxaspiro[4.4]nonane** between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a translucent disk. The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

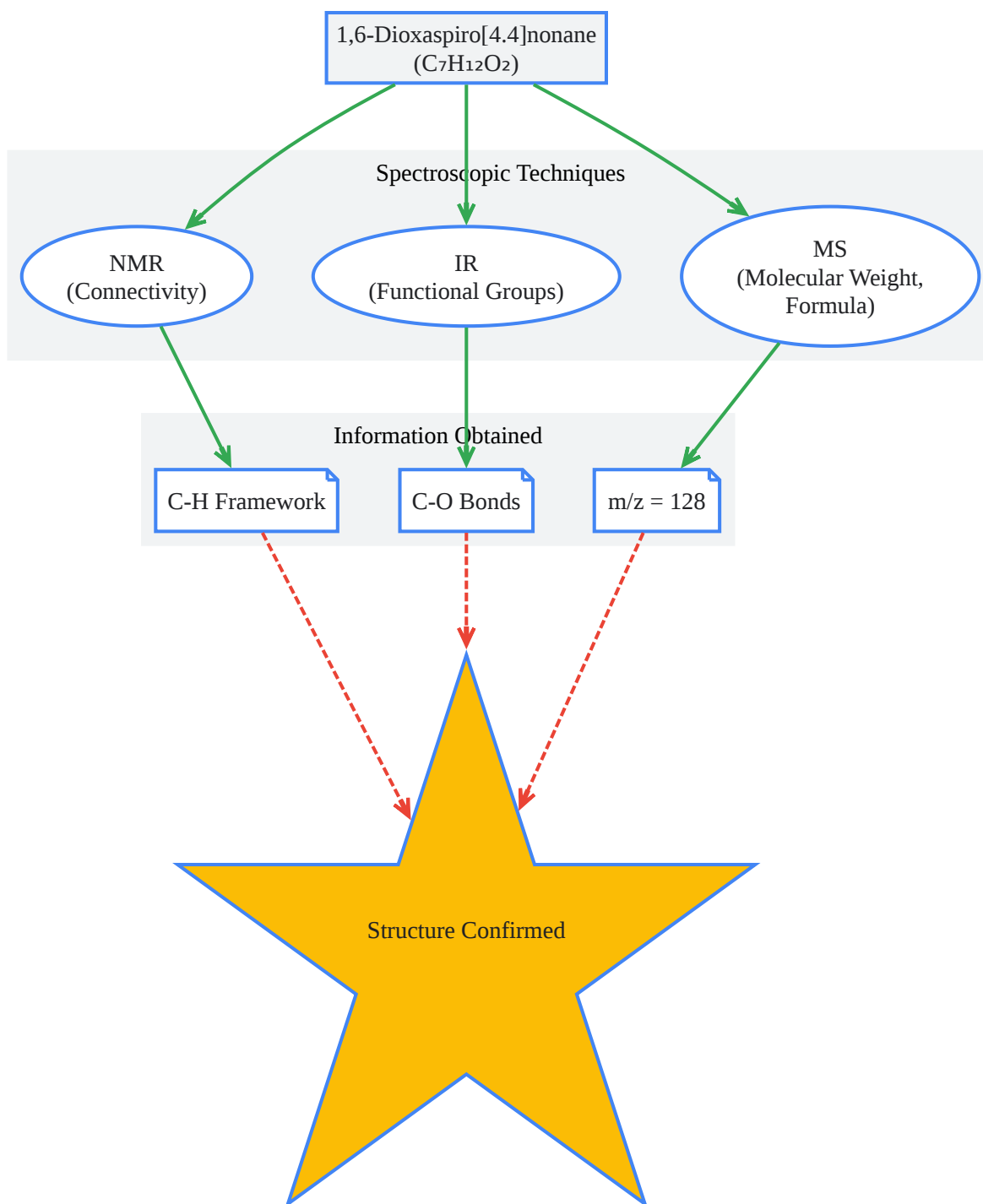
Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system. A dilute solution of **1,6-Dioxaspiro[4.4]nonane** in a volatile solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **1,6-Dioxaspiro[4.4]nonane**.



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Caption: Logical relationship of spectroscopic data for structure elucidation.

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References

- 1. 1,6-Dioxaspiro(4.4)nonane | C₇H₁₂O₂ | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
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